

Physical and chemical properties of 4-Bromoquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoquinoline-6-carbonitrile

Cat. No.: B1339123

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4-Bromoquinoline-6-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of **4-Bromoquinoline-6-carbonitrile**. The information presented herein is a compilation of available data and expert analysis, intended to support research and development activities in medicinal chemistry and materials science.

Core Chemical Properties

4-Bromoquinoline-6-carbonitrile is a halogenated heterocyclic compound with the molecular formula $C_{10}H_5BrN_2$.^[1] Its structure features a quinoline core substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. This substitution pattern imparts unique electronic properties that are of interest for further chemical modifications and biological applications.

Identifier	Value	Reference
Molecular Formula	$C_{10}H_5BrN_2$	[1]
Molecular Weight	233.06 g/mol	[1]
CAS Number	642477-82-5	[1]
IUPAC Name	4-bromoquinoline-6-carbonitrile	[1]
Synonyms	4-Bromo-6-cyanoquinoline	[1]

Physical Properties

Experimental data for the physical properties of **4-Bromoquinoline-6-carbonitrile** are not readily available in the surveyed literature. However, data for the closely related isomer, 4-Bromoquinoline-7-carbonitrile, can provide useful estimations.

Property	Estimated Value (based on 4-Bromoquinoline-7- carbonitrile)	Reference
Melting Point	148-150 °C	[2]
Boiling Point	379.7 ± 22.0 °C (Predicted)	[2]
Density	1.66 ± 0.1 g/cm ³ (Predicted)	[2]

Solubility:

While specific solubility data for **4-Bromoquinoline-6-carbonitrile** is not available, the solubility of 4-Bromoquinoline-7-carbonitrile suggests that it is likely soluble in polar aprotic solvents.

Solvent	Estimated Solubility of 4-Bromoquinoline-7-carbonitrile
Dimethyl sulfoxide (DMSO)	~200 mg/mL
Dimethylformamide (DMF)	~150 mg/mL
Dichloromethane	~45 mg/mL
Chloroform	~40 mg/mL
Acetonitrile	~20 mg/mL
Benzene	~15 mg/mL
Toluene	~10 mg/mL

Spectral Data (Predicted)

Although experimental spectra for **4-Bromoquinoline-6-carbonitrile** are not available, the expected spectral characteristics can be predicted based on the analysis of related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show signals in the aromatic region (7.5-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile substituents.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the nitrile group (C-6) and the carbon atom attached to the bromine atom (C-4) are expected to be significantly deshielded. The nitrile carbon itself will appear in the characteristic region for cyano groups (around 115-120 ppm).

Infrared (IR) Spectroscopy (Predicted):

Wavenumber (cm ⁻¹)	Assignment
~2230	C≡N (nitrile) stretch
1610-1450	C=C and C=N aromatic ring stretches
850-550	C-Br stretch

Mass Spectrometry (Predicted):

The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 232 and a characteristic $M+2$ peak of similar intensity at m/z 234, which is indicative of the presence of a bromine atom.^[3] Fragmentation may involve the loss of the bromine atom and the cyano group.

Chemical Reactivity and Stability

The chemical reactivity of **4-Bromoquinoline-6-carbonitrile** is dictated by the presence of the quinoline ring, the bromine substituent, and the nitrile group. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes it a valuable intermediate for the synthesis of more complex molecules.

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be reduced to an amine or converted to other functional groups, further expanding the synthetic utility of this compound.

The stability of the quinoline ring system is generally high, but the compound should be stored in a cool, dry place, away from strong oxidizing agents.

Experimental Protocols

While a specific, detailed synthesis protocol for **4-Bromoquinoline-6-carbonitrile** is not available in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of related quinoline derivatives.

Proposed Synthesis of **4-Bromoquinoline-6-carbonitrile**:

A potential synthetic pathway could start from 4-amino-3-bromobenzonitrile. This starting material could undergo a Combes quinoline synthesis with a suitable 1,3-dicarbonyl compound to construct the quinoline ring system. Subsequent functional group manipulations would lead to the final product.

Alternatively, a route starting from a pre-formed quinoline core could be employed. For example, starting with 6-aminoquinoline, a Sandmeyer reaction could be used to introduce the cyano group, followed by a bromination reaction to install the bromine at the 4-position. The synthesis of a related compound, 4-bromoquinoline-6-carboxylic acid, involves the use of 4-chloro-6-quinolinecarbonitrile as an intermediate, suggesting another possible synthetic avenue.^[4]

General Protocol for NMR Sample Preparation:

- Weigh 5-10 mg of the compound into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Cap the tube and gently agitate until the sample is fully dissolved.
- Place the NMR tube in the spectrometer for analysis.

General Protocol for IR Spectroscopy (ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Collect the spectrum.

Potential Applications in Drug Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.^[5] The introduction of bromine and cyano substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold.

While there is no specific biological data for **4-Bromoquinoline-6-carbonitrile**, studies on structurally related bromo- and cyano-substituted quinolines suggest potential applications in oncology.^{[5][6]} These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.^[7] The bromine atom can enhance lipophilicity and binding interactions, while the nitrile group can participate in hydrogen bonding with biological targets.

Potential Signaling Pathway Involvement:

Based on the known mechanisms of action of other quinoline-based anticancer agents, **4-Bromoquinoline-6-carbonitrile** derivatives could potentially target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These may include pathways regulated by protein kinases, topoisomerases, or other enzymes crucial for cancer progression.

Below is a conceptual workflow for the initial biological evaluation of **4-Bromoquinoline-6-carbonitrile** derivatives.

Conceptual Workflow for Biological Evaluation

In Vitro Screening

4-Bromoquinoline-6-carbonitrile Derivatives Synthesis

Antiproliferative Assays
(e.g., MTT, SRB on cancer cell lines)

Identification of 'Hit' Compounds

Mechanism of Action Studies

Target Identification
(e.g., Kinase profiling, Topoisomerase assays)

Cell-based Assays
(e.g., Cell cycle analysis, Apoptosis assays)

Lead Optimization

Structure-Activity Relationship (SAR) Studies

ADMET Profiling

In Vivo Evaluation

Xenograft Models

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Caption: A conceptual workflow for the preclinical evaluation of **4-Bromoquinoline-6-carbonitrile** derivatives.

Conclusion

4-Bromoquinoline-6-carbonitrile is a synthetically versatile compound with significant potential for applications in drug discovery and materials science. While experimental data on its physical and biological properties are currently limited, this guide provides a comprehensive overview based on available information for structurally related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule.

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- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromoquinoline-6-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1339123#physical-and-chemical-properties-of-4-bromoquinoline-6-carbonitrile>]

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